

# Torbafylline: An In-depth Technical Guide to Aqueous Solubility and Stability

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## Compound of Interest

Compound Name: Torbafylline

Cat. No.: B034038

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Disclaimer: As of late 2025, publicly available data on the specific aqueous solubility and stability of **torbafylline** is limited. This guide provides a comprehensive overview of the known properties of theophylline, a closely related xanthine derivative, to serve as a predictive reference for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein are based on studies of theophylline and should be adapted and validated for **torbafylline**.

## Introduction to Torbafylline

**Torbafylline** is a xanthine derivative with the chemical name 7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylpurine-2,6-dione.[1] As a member of the xanthine class of compounds, it is structurally related to well-known substances like theophylline and caffeine.[2][3] These compounds are known for their physiological effects, including smooth muscle relaxation and bronchodilation, primarily through the inhibition of phosphodiesterases and antagonism of adenosine receptors.[2][4][5] Given the absence of specific data for **torbafylline**, this document will leverage the extensive research on theophylline to provide a foundational understanding of its expected physicochemical properties.

## Aqueous Solubility of Theophylline (as a proxy for Torbafylline)

Theophylline is characterized as a compound with moderate aqueous solubility.[6] Its solubility is influenced by pH and the presence of co-solvents.

## Quantitative Solubility Data for Theophylline

The following table summarizes the reported aqueous solubility of theophylline under various conditions.

Solvent System	Temperature (°C)	pH	Solubility	Reference
Water	25	Neutral	8.75 mg/mL (anhydrous)	[6]
Water	10	6	2.99 mg/mL (monohydrate)	[7]
Phosphate Buffer	25	6	8.75 mg/mL (anhydrous)	[7]
Water	Not Specified	Acidic	Increased solubility with decreasing pH	[8]
Methanol + Water Mixtures	25	Not Specified	Solubility varies with co-solvent ratio, with a synergistic effect observed in some mixtures.	[9]
Distilled Water	Not Specified	Not Specified	5.5 mg/mL	[10]

## Experimental Protocol for Solubility Determination

A common method for determining the aqueous solubility of a compound like theophylline is the shake-flask method followed by HPLC analysis.

Objective: To determine the equilibrium solubility of a compound in a specific aqueous medium.

Materials:

- Theophylline (or **Torbafylline**) powder

- Phosphate buffered saline (PBS), pH 7.4
- Deionized water
- Orbital shaker with temperature control
- 0.45  $\mu\text{m}$  syringe filters
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Procedure:

- Prepare a series of phosphate buffer solutions at various pH values (e.g., 2, 4, 6, 7.4, 9).
- Add an excess amount of the test compound to a known volume of each buffer solution in separate sealed flasks.
- Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
- Shake the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After shaking, allow the suspensions to settle.
- Withdraw an aliquot from the supernatant of each flask and immediately filter it through a 0.45  $\mu\text{m}$  syringe filter to remove undissolved particles.
- Dilute the filtered samples with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
- Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.
- The concentration obtained is the equilibrium solubility of the compound under the tested conditions.

## Stability of Theophylline in Aqueous Solutions (as a proxy for Torbafylline)

The stability of a drug in aqueous solution is critical for its formulation, storage, and therapeutic efficacy. Degradation can be influenced by factors such as pH, temperature, light, and the presence of other excipients.

### Quantitative Stability Data for Theophylline

Studies on theophylline have demonstrated its stability under various conditions.

Storage Condition	Medium	Duration	Stability	Reference
24 hours at room temperature, followed by 4 days in refrigerator, then 24 hours at room temperature	Parenteral Nutrition Solution	5 days	Stable	<a href="#">[11]</a>
Room Temperature (25 °C)	Serum	3 days	No appreciable change	<a href="#">[12]</a>
Refrigerated (4 °C)	Serum	7 days	No appreciable change	<a href="#">[12]</a>
Frozen (-20 °C)	Serum	336 days	No appreciable change	<a href="#">[12]</a>
Stressed (Acidic, Basic, Oxidative, Thermal, Photolytic)	Aqueous Solution	Not specified	Degradation observed under stress conditions, particularly with base and peroxide.	<a href="#">[13]</a>

## Experimental Protocol for Stability Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of a compound under various stress conditions.

Materials:

- Theophylline (or **Torbafylline**) solution of known concentration
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Temperature-controlled oven
- Photostability chamber
- Validated stability-indicating HPLC method

Procedure:

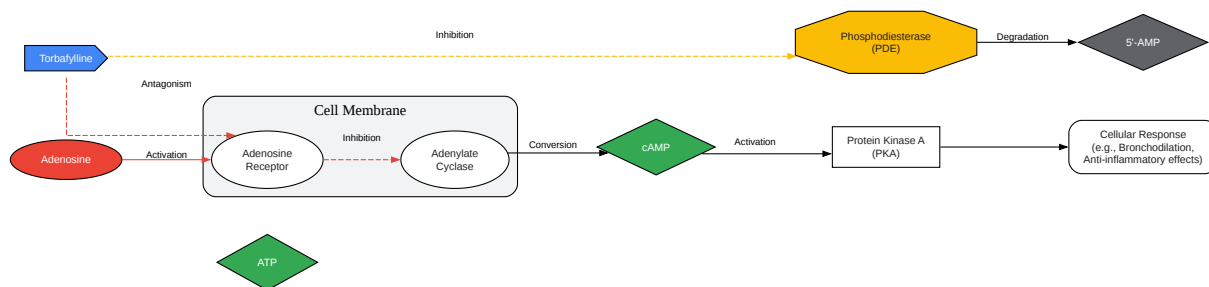
- Acid Hydrolysis: Treat the drug solution with 1N HCl and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.[\[14\]](#)
- Base Hydrolysis: Treat the drug solution with 1N NaOH and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.[\[14\]](#)
- Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.
- Thermal Degradation: Expose the solid drug or its solution to high temperatures (e.g., 60-80°C) for a defined period.
- Photolytic Degradation: Expose the drug solution to UV and/or fluorescent light in a photostability chamber according to ICH guidelines.

- Analysis: At predetermined time points, withdraw samples from each stress condition and analyze them using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.
- Data Evaluation: Calculate the percentage of degradation and identify the major degradation products. Determine the degradation kinetics (e.g., first-order, zero-order).

## Visualizations

### Signaling Pathway

As a xanthine derivative, **torbafylline** is expected to share a similar mechanism of action with theophylline, primarily involving the inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors.[2][4][5]

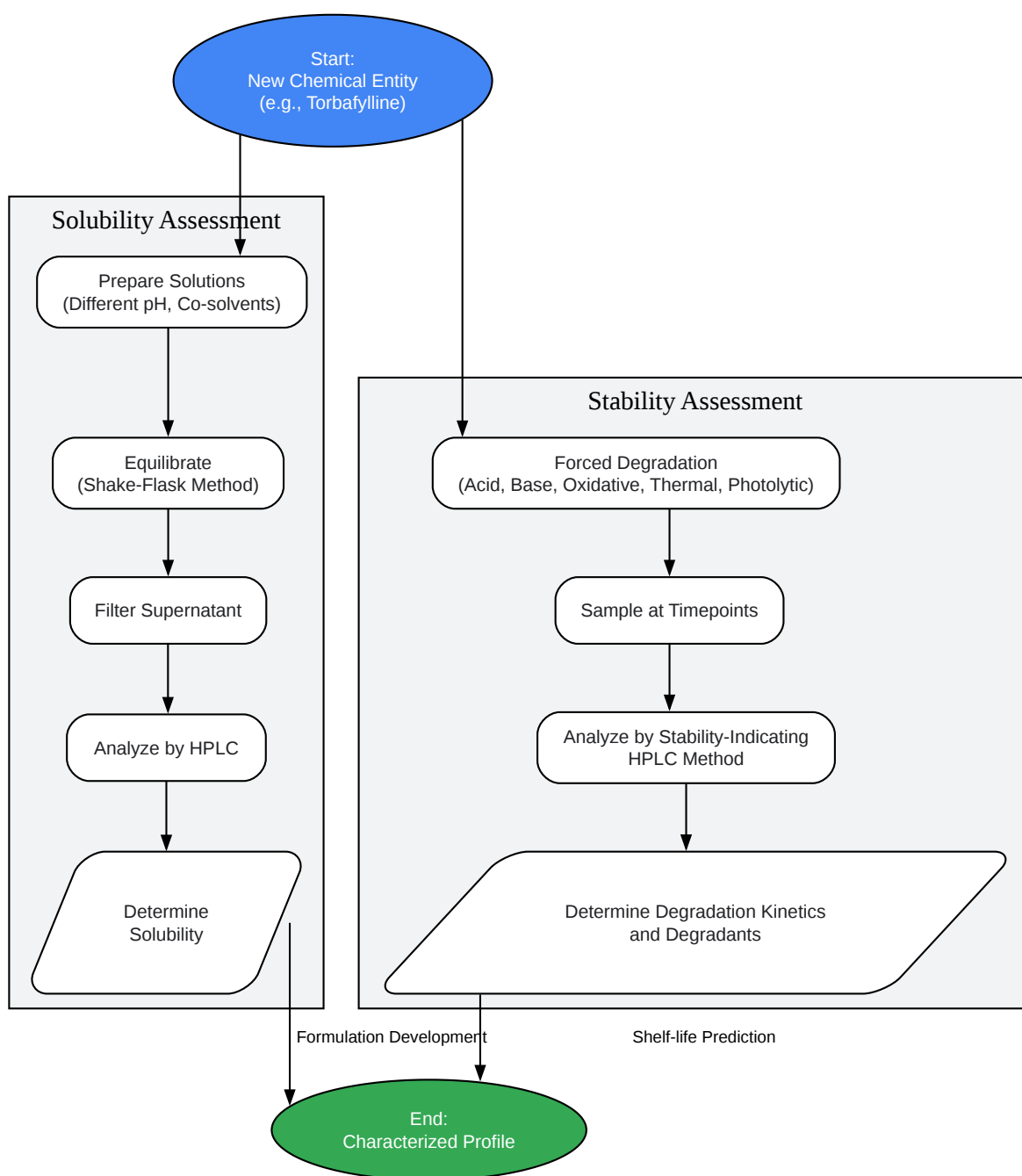


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Caption: Plausible signaling pathway for a xanthine derivative like **torbafylline**.

## Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility and stability of a new chemical entity like **torbafylline**.



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Caption: General experimental workflow for solubility and stability testing.

## Conclusion

While specific experimental data for **torbafylline**'s aqueous solubility and stability are not readily available in the public domain, the extensive knowledge base for the structurally similar compound, theophylline, provides a valuable framework for initial formulation development and analytical method design. The provided data and protocols for theophylline can guide researchers in establishing the necessary experiments to characterize **torbafylline**. It is anticipated that **torbafylline**, as a xanthine derivative, will exhibit moderate aqueous solubility with some pH dependence and will be susceptible to degradation under forced hydrolytic, oxidative, and photolytic conditions. Rigorous experimental validation is required to confirm these predicted properties for **torbafylline**.

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